molecular formula C12H20BNO4 B7854040 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate

Cat. No. B7854040
M. Wt: 253.10 g/mol
InChI Key: UZRFVZNCZBNWJM-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate is a useful research compound. Its molecular formula is C12H20BNO4 and its molecular weight is 253.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-ol with 6-methoxypyridin-3-ylboronic acid in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction is carried out under an inert atmosphere and in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting intermediate is then treated with hydrogen chloride in ether to obtain the final product.

Starting Materials
3-hydroxy-2,3-dimethylbutan-2-ol, 6-methoxypyridin-3-ylboronic acid, N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), dichloromethane or tetrahydrofuran (THF), hydrogen chloride, ethe

Reaction
Step 1: Dissolve 3-hydroxy-2,3-dimethylbutan-2-ol and 6-methoxypyridin-3-ylboronic acid in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere., Step 2: Add a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction by adding water and extract the organic layer with a suitable solvent such as dichloromethane or ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 5: Dissolve the resulting intermediate in ether and add hydrogen chloride gas to the solution., Step 6: Stir the reaction mixture for several hours at room temperature and then filter the precipitated product., Step 7: Wash the product with ether and dry under vacuum to obtain 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate as a white solid.

properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(6-methoxypyridin-3-yl)borinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO4/c1-11(2,15)12(3,4)18-13(16)9-6-7-10(17-5)14-8-9/h6-8,15-16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRFVZNCZBNWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-methoxypyridin-3-ylboronate

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